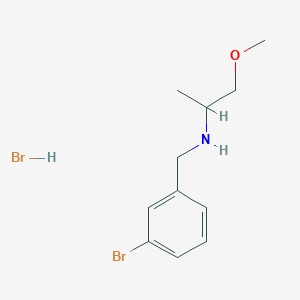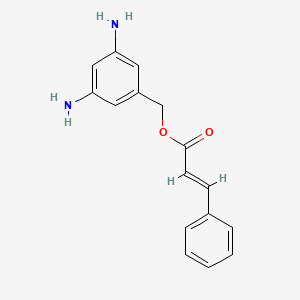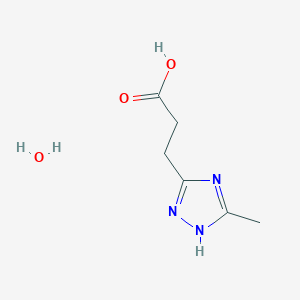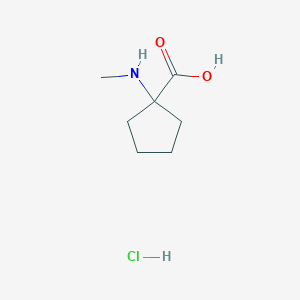
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide
Descripción general
Descripción
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, also known as Br-MPA, is a psychoactive compound that belongs to the family of substituted amphetamines. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide acts as a potent and selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine neurotransmission, which is associated with increased motivation, reward, and attention.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which leads to various biochemical and physiological effects. These effects include increased motivation, reward, and attention, as well as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for precise manipulation of dopamine neurotransmission. However, one limitation is that it is a psychoactive compound that can potentially alter behavior and cognition in animal models, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. One direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as ADHD, depression, and addiction. Another direction is to explore its potential as a cognitive enhancer and performance-enhancing drug. Additionally, further research is needed to better understand its mechanism of action and its effects on behavior and cognition.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide has been studied for its potential use in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has also been investigated for its potential as a cognitive enhancer and performance-enhancing drug.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMYOHKUDXSGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609403-39-5 | |
| Record name | Benzenemethanamine, 3-bromo-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine hydrobromide](/img/structure/B3244061.png)

amine hydrobromide](/img/structure/B3244071.png)







